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Compound of Interest

2-Amino-6-bromo-3-
Compound Name:
methylquinoline

Cat. No.: B1285035

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structure elucidation of the novel quinoline derivative, 2-Amino-6-
bromo-3-methylquinoline. This compound, belonging to a class of heterocyclic molecules
with significant potential in medicinal chemistry, requires rigorous characterization to confirm its
chemical identity and purity, which are critical for its application in pharmaceutical research and
development. This guide will detail the expected outcomes from key analytical techniques,
provide generalized experimental protocols, and illustrate the logical workflow of the elucidation
process.

Compound Profile

2-Amino-6-bromo-3-methylquinoline is a substituted quinoline with the molecular formula
C10HoBrNz2. Its structure features a quinoline core, which is a bicyclic aromatic system
containing a benzene ring fused to a pyridine ring. The key functional groups that dictate its
chemical properties and spectroscopic behavior are an amino group at position 2, a bromine
atom at position 6, and a methyl group at position 3. These substitutions are crucial for its
potential biological activity, which has been noted in analogues for applications such as
antimalarial and anticancer agents.[1][2]

Table 1: Physicochemical Properties of 2-Amino-6-bromo-3-methylquinoline
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Property Value Source
Molecular Formula C10HoBrN2 PubChem|[3]
Molecular Weight 237.10 g/mol MySkinRecipes[2]
National Analytical
CAS Number 203506-01-8 )
Corporation[4]
Predicted XlogP 2.9 PubChem][3]

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the structure of 2-Amino-6-bromo-3-methylquinoline relies on a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Based on the analysis of related quinoline derivatives, the expected *H and 3C NMR
chemical shifts for 2-Amino-6-bromo-3-methylquinoline in a suitable deuterated solvent (e.g.,
DMSO-des or CDCIs) are predicted below.[5]

Table 2: Predicted *H NMR Spectral Data for 2-Amino-6-bromo-3-methylquinoline

Predicted Chemical

Proton Assignment Shift (ppm) Multiplicity Integration
-CHs (at C3) 21-24 Singlet 3H
-NH:z (at C2) 5.0 - 6.5 (broad) Singlet 2H
H4 75-78 Singlet 1H
H5 7.3-7.6 Doublet 1H
H7 76-7.9 Doublet of doublets 1H
H8 7.8-8.1 Doublet 1H
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Table 3: Predicted 3C NMR Spectral Data for 2-Amino-6-bromo-3-methylquinoline

Carbon Assignment

Predicted Chemical Shift (ppm)

-CHs (at C3) 15 - 20
c2 155 - 160
c3 120 - 125
ca 135 - 140
Cda 145 - 150
o 125 - 130
C6 115 - 120
c7 130 - 135
c8 120 - 125
Csa 140 - 145

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition

of the compound. For 2-Amino-6-bromo-3-methylquinoline, the mass spectrum is expected

to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the

bromine atom (“°Br and 8!Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 2-Amino-6-bromo-3-methylquinoline

lon Predicted m/z Notes

Molecular ion with 7°Br and
[M]* 235.9950, 237.9930 _

81Br isotopes
[M+H]*+ 237.0028, 239.0007 Protonated molecular ion
[M-CHs]+ 221.9899, 223.9879 Loss of the methyl group
[M-Br]* 157.0769 Loss of the bromine atom
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The fragmentation pattern will likely involve the loss of the methyl group and the bromine atom,
which are common fragmentation pathways for such structures.[6]

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of 2-Amino-6-bromo-3-
methylquinoline, based on established methods for similar quinoline derivatives.

Synthesis of 2-Amino-6-bromo-3-methylquinoline

A plausible synthetic route can be adapted from the synthesis of related 2-aminoquinoline
derivatives.[5]

Protocol:

Starting Material: 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile can serve as a
potential precursor.

o Reaction: A mixture of the starting material (1 equivalent) and a suitable reducing agent in an
appropriate solvent is heated under reflux.

o Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the
solvent is removed under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel using a
suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Amino-6-
bromo-3-methylquinoline.

NMR Spectroscopy

Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

e IH NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on
a 400 MHz or higher field NMR spectrometer.
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e 13C NMR Acquisition: Acquire the proton-decoupled 3C NMR spectrum. A larger number of
scans will be required compared to the *H NMR spectrum to achieve a good signal-to-noise
ratio.

Mass Spectrometry

Protocol:

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

e Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or
coupled with LC/GC).

o Data Acquisition: Acquire the mass spectrum in a positive ionization mode to observe the
molecular ion and key fragment ions.

Visualization of Methodologies and Pathways
Structure Elucidation Workflow

The logical flow for confirming the structure of 2-Amino-6-bromo-3-methylquinoline is
outlined below.
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Workflow for the structure elucidation of the target compound.

Potential Signaling Pathway Inhibition

Analogues of 2-Amino-6-bromo-3-methylquinoline have been investigated as inhibitors of
Prostaglandin F2a (PGF2a) synthase.[7] Inhibition of this pathway is a therapeutic strategy for

conditions like preterm labor.
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Potential inhibitory action on the Prostaglandin F2a synthesis pathway.

Conclusion

The structural elucidation of 2-Amino-6-bromo-3-methylquinoline is a critical step in its
development as a potential therapeutic agent. This guide has outlined the expected
spectroscopic data and provided a framework for the experimental procedures required for its
definitive characterization. The combination of NMR and mass spectrometry, alongside a
robust synthetic and purification protocol, will ensure the unambiguous confirmation of its
structure and purity, paving the way for further investigation into its biological activities and
mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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